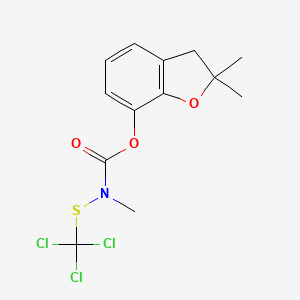
Carbamic acid, methyl((trichloromethyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, methyl((trichloromethyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester, also known as Carbosulfan, is a chemical compound with the molecular formula C20H32N2O3S and a molecular weight of 380.55 g/mol . It is primarily used as an insecticide in agricultural practices to control a wide range of pests.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Carbamic acid, methyl((trichloromethyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with methyl((trichloromethyl)thio)carbamate. The reaction typically occurs under controlled conditions with the presence of a base to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Carbamic acid, methyl((trichloromethyl)thio)-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes various
Properties
CAS No. |
37430-50-5 |
|---|---|
Molecular Formula |
C13H14Cl3NO3S |
Molecular Weight |
370.7 g/mol |
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-methyl-N-(trichloromethylsulfanyl)carbamate |
InChI |
InChI=1S/C13H14Cl3NO3S/c1-12(2)7-8-5-4-6-9(10(8)20-12)19-11(18)17(3)21-13(14,15)16/h4-6H,7H2,1-3H3 |
InChI Key |
NAQCLINQVRDCES-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)SC(Cl)(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















